![molecular formula C22H21FN2O4S2 B2562496 3-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-4-苯基噻吩-2-羧酸甲酯 CAS No. 899965-93-6](/img/structure/B2562496.png)
3-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-4-苯基噻吩-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O4S2 and its molecular weight is 460.54. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲哚衍生物的生物学潜力
吲哚衍生物具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 . 吲哚核存在于许多重要的合成药物分子中,这些分子与多种受体具有高亲和力,使其在开发新的衍生物方面很有用 .
人平衡型核苷转运体的抑制剂
化合物“3-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-4-苯基噻吩-2-羧酸甲酯”可能用作人平衡型核苷转运体 (ENT) 的抑制剂 . ENT 在核苷酸合成、腺苷功能调节和化疗中起着至关重要的作用 . 该化合物对 ENT2 的选择性可能高于 ENT1 .
抗真菌活性
一些与“3-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-4-苯基噻吩-2-羧酸甲酯”相似的化合物对某些菌株表现出中等抗真菌活性 .
晶体结构和 DFT 研究
“3-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-4-苯基噻吩-2-羧酸甲酯”可用于晶体结构和 DFT 研究 . 获得了适合 X 射线晶体学分析的标题化合物的单晶 .
作用机制
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the body, such as serotonin, dopamine, and adrenergic receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets serotonin receptors, it might act by increasing or decreasing the activity of these receptors, leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. If it affects serotonin receptors, it could influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed in the body and can cross the blood-brain barrier . .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if it modulates serotonin receptors, it could alter neuronal firing rates, gene expression, and other cellular processes .
生化分析
Biochemical Properties
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human equilibrative nucleoside transporters, specifically ENT1 and ENT2 . These transporters are responsible for the uptake of nucleosides, which are essential for nucleotide synthesis and cellular metabolism. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This interaction highlights the compound’s potential as a tool for studying nucleoside transport and its regulation.
Cellular Effects
The effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate on cellular processes are profound. It influences cell function by modulating nucleoside transport, which in turn affects nucleotide synthesis and cellular metabolism. The inhibition of ENT1 and ENT2 by this compound can lead to altered levels of nucleotides within the cell, impacting processes such as DNA replication, RNA transcription, and energy metabolism . Additionally, the compound’s effect on nucleoside transport can influence cell signaling pathways that rely on nucleoside-derived molecules, potentially affecting gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate exerts its effects through specific binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporter that is distinct from the nucleoside binding site, leading to a conformational change that inhibits transporter function . This non-competitive inhibition mechanism ensures that the compound’s inhibitory effects are not easily reversed by increasing nucleoside concentrations. Molecular docking studies have suggested that the binding site for this compound may differ from that of other conventional inhibitors, indicating a unique mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters persist over extended periods, indicating that the compound is relatively stable and resistant to degradation . Long-term exposure to the compound can lead to sustained alterations in nucleotide levels and cellular metabolism, which may have implications for its use in chronic studies.
Dosage Effects in Animal Models
The effects of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in the salvage pathways for nucleotide synthesis . By inhibiting nucleoside transporters, the compound can alter the flux of nucleosides into cells, affecting the overall levels of nucleotides and their derivatives. This disruption in metabolic flux can have downstream effects on various cellular processes, including DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters plays a key role in its cellular localization and accumulation . These transporters facilitate the uptake and distribution of the compound within cells, influencing its bioavailability and efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, may affect its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is influenced by its interactions with nucleoside transporters and other cellular components. The compound is likely to be localized in cellular compartments where nucleoside transporters are abundant, such as the plasma membrane and intracellular vesicles . This localization is critical for its inhibitory effects on nucleoside transport and subsequent cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its functional activity.
属性
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-29-22(26)20-21(17(15-30-20)16-7-3-2-4-8-16)31(27,28)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHFYALQQMQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-cyclohexyl-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562413.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2562414.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B2562417.png)
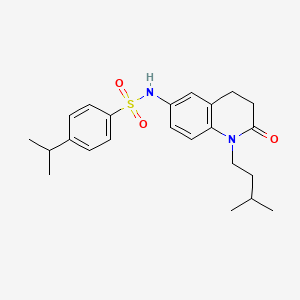
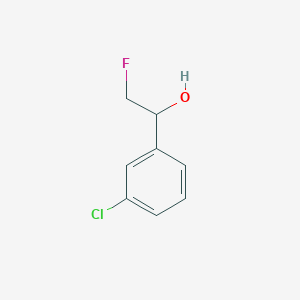
![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2562421.png)
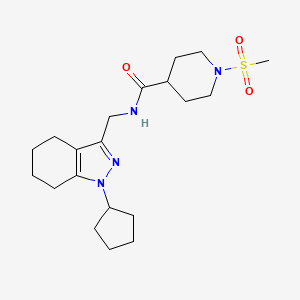
![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
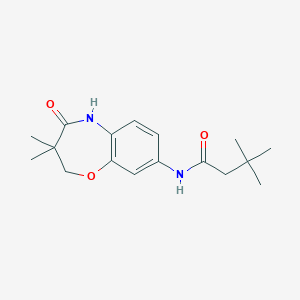
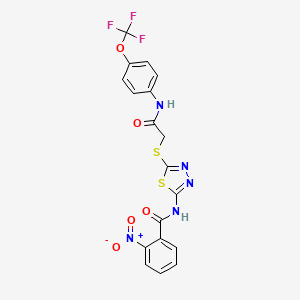
![N-[3-(methylsulfanyl)phenyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2562431.png)
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)
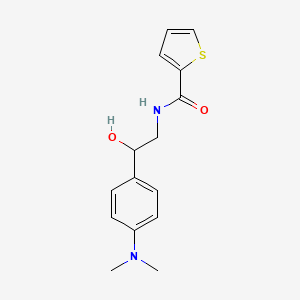
![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)
